REACTION_SMILES
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[CH2:1]([CH3:2])[O:3][c:4]1[c:5]([C:6](=[O:7])[O:8][CH3:9])[cH:10][c:11]([N+:14](=[O:15])[O-:16])[cH:12][cH:13]1.[CH3:19][OH:20].[NH2:17][OH:18]>>[CH2:1]([CH3:2])[O:3][c:4]1[c:5]([C:6](=[O:7])[NH:17][OH:18])[cH:10][c:11]([N+:14](=[O:15])[O-:16])[cH:12][cH:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOc1ccc([N+](=O)[O-])cc1C(=O)OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NO
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Name
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Type
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product
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Smiles
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CCOc1ccc([N+](=O)[O-])cc1C(=O)NO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |